molecular formula C10H9NO4S B1200639 1-Amino-2-naphthol-6-sulfonic acid CAS No. 5639-34-9

1-Amino-2-naphthol-6-sulfonic acid

Cat. No.: B1200639
CAS No.: 5639-34-9
M. Wt: 239.25 g/mol
InChI Key: VLDABBRVDVXQPV-UHFFFAOYSA-N
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Description

1-Amino-2-naphthol-6-sulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₄S. It is a derivative of naphthalene, featuring both an amino group and a sulfonic acid group. This compound is known for its applications in the synthesis of dyes and as an intermediate in various chemical reactions .

Preparation Methods

1-Amino-2-naphthol-6-sulfonic acid can be synthesized through several methods. One common approach involves the nitrosation of 2-hydroxynaphthalene-6-sulfonic acid in an aqueous solution. The resulting nitroso derivative is then reduced in situ by adding zinc dust to the acidified batch, with the temperature allowed to rise to 40°C. This method yields the product in approximately 70% yield .

Chemical Reactions Analysis

1-Amino-2-naphthol-6-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite for nitrosation, zinc dust for reduction, and various acids for acidification.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-amino-2-naphthol-6-sulfonic acid exerts its effects involves binding to specific molecular targets. For instance, it binds to the enzyme binding site on the sodium/potassium ATPase pump, inhibiting its function and leading to the inhibition of cellular uptake of sodium ions. Additionally, it binds to DNA, inhibiting DNA synthesis by preventing RNA transcription .

Comparison with Similar Compounds

1-Amino-2-naphthol-6-sulfonic acid is part of a broader class of aminonaphthalenesulfonic acids. Similar compounds include:

    1-Aminonaphthalene-4-sulfonic acid: Used as a precursor to various dyes.

    1-Aminonaphthalene-5-sulfonic acid: Known for its conversion to 5-amino-1-naphthol.

    1-Aminonaphthalene-7-sulfonic acid: A by-product in the production of 1,6-Cleve’s acid.

    2-Aminonaphthalene-1-sulfonic acid: Used in the synthesis of Pigment Red 49.

What sets this compound apart is its specific applications in inhibiting the sodium/potassium ATPase pump and its unique role in dye synthesis.

Properties

IUPAC Name

5-amino-6-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDABBRVDVXQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204947
Record name 1-Amino-2-naphthol-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5639-34-9
Record name 1-Amino-2-naphthol-6-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005639349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-naphthol-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-2-NAPHTHOL-6-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Y998KIHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1-amino-2-naphthol-6-sulfonic acid discussed in the provided research?

A1: The research primarily highlights the use of this compound as a reducing agent in the colorimetric determination of phosphorus. Fiske and SubbaRow [] developed a highly cited method utilizing this compound to enhance the reduction of phosphomolybdic acid, forming a measurable blue-colored complex. This method significantly improved the stability, sensitivity, and resistance to interfering substances compared to previous methods.

Q2: Are there any spectroscopic characterizations of this compound provided in the research?

A3: Yes, the research provides infrared (IR) spectra of this compound []. This spectroscopic data, along with the IR spectra of other similar compounds, can be used to identify and differentiate these compounds based on their unique vibrational modes. This information is particularly valuable for analyzing the reduction products of monoazo dyes as demonstrated in the research.

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